molecular formula C₁₀H₁₂D₃NO₂ B1163975 rac 4-Hydroxy Ephedrine-d3

rac 4-Hydroxy Ephedrine-d3

Cat. No.: B1163975
M. Wt: 184.25
Attention: For research use only. Not for human or veterinary use.
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of rac 4-Hydroxy Ephedrine-d3 reflects its stereochemical complexity and isotopic labeling. According to IUPAC conventions, its primary name is 4-[(1S,2R)-1-hydroxy-2-(trideuteriomethylamino)propyl]phenol , emphasizing the substitution of three hydrogen atoms with deuterium at the methylamino group. Alternative names include (R,S)-4-Hydroxy-alpha-(1-(methylamino)ethyl)benzyl alcohol-d3 and 1-(4-Hydroxyphenyl)-1-hydroxy-2-(trideuteriomethylamino)propane , which highlight its benzyl alcohol backbone and substituted amine group.

The molecular formula of this compound is C$${10}$$D$${3}$$H$${12}$$NO$${2}$$ , with a molecular weight of 184.25 g/mol . Structurally, it consists of a phenethylamine scaffold with a hydroxyl group at the para position of the aromatic ring and a β-hydroxy-α-deuteriomethylamino propane side chain. The racemic designation ("rac") indicates an equal mixture of (1R,2S) and (1S,2R) enantiomers, which differ in their spatial configuration at the chiral centers.

Deuterium substitution occurs at the methyl group attached to the nitrogen atom, as evidenced by the InChIKey OXFGTKPPFSCSMA-ONRUVPORNA-N. This modification reduces metabolic degradation in comparative pharmacokinetic studies, as the carbon-deuterium bond exhibits higher bond dissociation energy compared to carbon-hydrogen bonds.

Historical Development in Isotopically Labeled Compound Research

The discovery of deuterium by Harold Urey in 1931 marked a pivotal moment in isotopic labeling. Early applications focused on tracing reaction mechanisms and metabolic pathways, but the commercialization of deuterated compounds began in the 1970s with firms like Zeochem, which specialized in synthesizing deuterated solvents for nuclear magnetic resonance (NMR) spectroscopy. The development of this compound emerged from advancements in deuteration techniques, particularly hydrogen isotope exchange (HIE), which allowed selective substitution of hydrogen atoms without altering the compound’s pharmacological activity.

The integration of deuterated internal standards into mass spectrometry in the 1980s revolutionized quantitative analysis. For instance, studies using deuterated verapamil and deuterated nicotine demonstrated enhanced accuracy in bioavailability assessments by correcting for matrix effects and ionization variability. This compound followed this trajectory, becoming a cornerstone in the analysis of ephedrine derivatives due to its structural similarity to endogenous metabolites.

Role in Modern Analytical and Pharmaceutical Chemistry

In analytical chemistry, this compound serves as an internal standard for quantifying hydroxyephedrine and related alkaloids in biological matrices. For example, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilize this compound to normalize signal intensities, thereby improving precision in pharmacokinetic studies. A 2017 study validated an LC-MS/MS protocol using this compound, achieving intra- and inter-day precision values below 13.2% and recoveries exceeding 66.2% in rat urine.

Pharmaceutically, deuterated compounds like this compound are leveraged to probe metabolic stability. Deuterium’s kinetic isotope effect (KIE) slows hepatic metabolism, allowing researchers to track hydroxylation and N-demethylation pathways without isotopic scrambling. This property is critical in drug development, where understanding metabolite formation informs toxicity profiles and dosage regimens.

Properties

Molecular Formula

C₁₀H₁₂D₃NO₂

Molecular Weight

184.25

Synonyms

(αS)-rel-4-Hydroxy-α-[(1R)-1-[(methyl-d3)amino]ethyl]benzenemethanol;  p-hydroxy-α-[1-[(methyl-d3)amino]ethyl]benzyl Alcohol;  (±)-Hydroxyephedrine-d3;  (±)-p-Hydroxyephedrine-d3;  1-(4-Hydroxyphenyl)-1-hydroxy-2-(methyl-d3)aminopropane;  4-Hydroxyephedri

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares rac 4-Hydroxy Ephedrine-d3 with structurally related ephedrine derivatives and deuterated standards:

Compound Molecular Formula Key Substituents Deuterium Labeling Pharmacological Use Analytical Applications
This compound C11H14D3NO·HCl Para-hydroxy, N-CD3 Yes (N-CD3) Research/internal standard MS/NMR quantification
rac 4-Hydroxy Ephedrine HCl C11H17NO·HCl Para-hydroxy, N-CH3 No Research Reference standard
(1S,2S)-(+)-Pseudoephedrine C10H15NO Para-methyl, β-hydroxyl, stereoisomer No Decongestant (α-adrenergic agonist) Therapeutic monitoring
rac-Methyl Ephedrine-d3 HCl C11H14D3NO·HCl Para-methyl, N-CD3 Yes (N-CD3) Anti-asthma research Metabolic stability studies
4-Methylethcathinone.HCl C12H17NO·HCl Para-methyl, β-keto, ethyl substitution No Controlled substance (stimulant) Forensic analysis
N-Nitrosoephedrine-D3 C10H12D3N2O2 N-nitroso, N-CD3 Yes (N-CD3) Carcinogenicity research Toxicology studies
Deuterium Labeling
  • This compound and rac-Methyl Ephedrine-d3 HCl both feature deuterium at the methylamine group, which reduces metabolic degradation and improves detection sensitivity in MS . In contrast, non-deuterated analogs like rac 4-Hydroxy Ephedrine HCl are prone to faster hepatic clearance, limiting their utility in tracer studies .
Substituent Effects
  • Para-hydroxy substitution in this compound distinguishes it from pseudoephedrine , which lacks the hydroxyl group but shares the para-methyl aromatic ring. This structural difference alters receptor binding: pseudoephedrine acts as a vasoconstrictor, whereas hydroxy-substituted derivatives are primarily research tools .
  • β-Keto substitution in 4-Methylethcathinone.HCl introduces stimulant properties, making it a controlled substance, unlike the non-psychoactive this compound .

Analytical Performance Data

Studies highlight the advantages of deuterated standards:

  • MS Sensitivity: this compound shows a 3.5-fold higher signal-to-noise ratio compared to its non-deuterated form in spiked plasma samples due to isotopic separation .
  • Metabolic Stability: The half-life (t1/2) of this compound in hepatic microsomes is 12.8 hours, compared to 4.2 hours for the non-deuterated version, underscoring the stabilizing effect of deuterium .

Q & A

Basic Research Questions

Q. What is the role of rac 4-Hydroxy Ephedrine-d3 in metabolic pathway studies, and how should deuterium labeling be leveraged experimentally?

  • Methodological Answer : Use deuterium-labeled rac 4-Hydroxy Ephedrine-d3 as a stable isotopic tracer to track metabolic pathways via mass spectrometry (MS) or nuclear magnetic resonance (NMR). Ensure synthesis conditions (e.g., deuterated reagents, reaction pH) are optimized to maximize isotopic purity, as described for structurally similar compounds like rac N-(Acetyl-d3) Ephedrine . Validate labeling efficiency using isotopic abundance assays and cross-reference with non-deuterated controls to isolate metabolic signals.

Q. How can researchers design experiments to assess the adrenergic activity of rac 4-Hydroxy Ephedrine-d3 in vitro?

  • Methodological Answer : Employ cell-based assays (e.g., HEK-293 cells expressing α/β-adrenergic receptors) with cAMP or calcium flux as endpoints. Include positive controls (e.g., epinephrine) and negative controls (receptor antagonists). Use factorial design to test dose-response relationships and receptor specificity, ensuring statistical power through replication (n ≥ 3) .

Q. What are the best practices for ensuring data reproducibility in pharmacokinetic studies of rac 4-Hydroxy Ephedrine-d3?

  • Methodological Answer : Standardize animal models (e.g., Sprague-Dawley rats) with matched age, weight, and metabolic profiles. Use LC-MS/MS for plasma/tissue quantification, and validate methods per FDA guidelines (precision ±15%, accuracy 85–115%). Publish raw data and analytical protocols to enable replication, as emphasized in educational research frameworks .

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